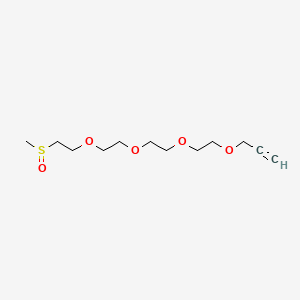
Propargyl-PEG4-thioacetyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG4-thioacetyl is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-thioacetyl can be synthesized through a series of chemical reactions involving the introduction of a propargyl group into a PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is activated by converting one of its terminal hydroxyl groups into a leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The activated PEG is then reacted with a propargyl alcohol derivative in the presence of a base to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG4-thioacetyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming stable triazole linkages
Nucleophilic Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole linkages.
Bases: Such as sodium hydroxide or potassium carbonate, used in nucleophilic substitution reactions.
Thioacetic Acid or Thioacetyl Chloride: Used in the thioacetylation step .
Major Products
Triazole Derivatives: Formed from CuAAc reactions.
Substituted Propargyl Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Propargyl-PEG4-thioacetyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes
Mecanismo De Acción
Propargyl-PEG4-thioacetyl exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of stable triazole linkages through CuAAc reactions, enabling the conjugation of different molecular entities. In PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG4-NHS Ester: Another PEG-based linker used in bioconjugation.
Propargyl-PEG4-Azide:
Propargyl-PEG4-Amine: Utilized in the synthesis of various bioconjugates
Uniqueness
Propargyl-PEG4-thioacetyl is unique due to its thioacetyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of PROTACs and other advanced chemical entities .
Propiedades
Fórmula molecular |
C12H22O5S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-methylsulfinylethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C12H22O5S/c1-3-4-14-5-6-15-7-8-16-9-10-17-11-12-18(2)13/h1H,4-12H2,2H3 |
Clave InChI |
HMTOMPSEKCARII-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCOCCOCCOCCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
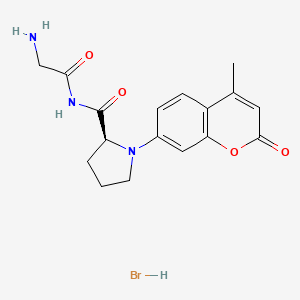
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
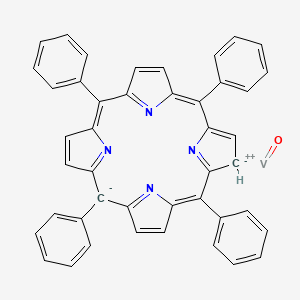

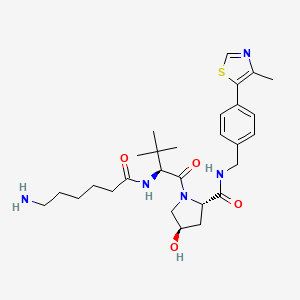
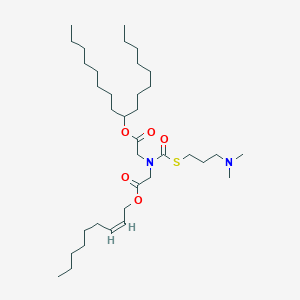

![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
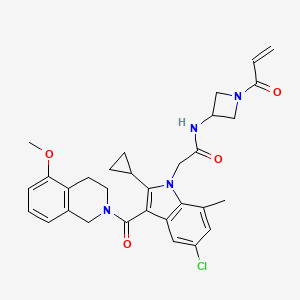
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
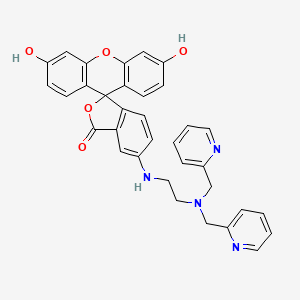
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
